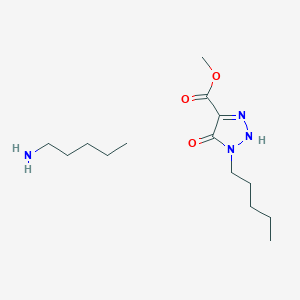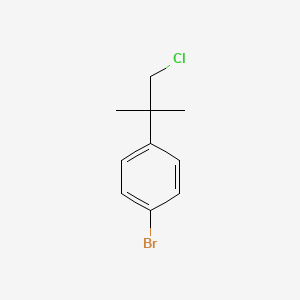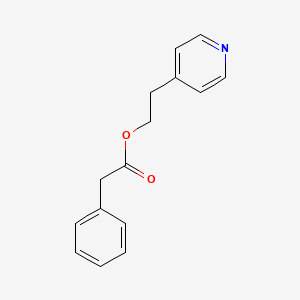
4-(2-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine is a heterocyclic compound that contains a benzothiazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorophenyl and dimethoxy groups in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine typically involves the formation of the benzothiazine ring system followed by the introduction of the chlorophenyl and dimethoxy substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-chlorobenzenamine with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired benzothiazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzothiazine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
4-(2-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 4-(2-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazole
- 4-(2-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzoxazine
- 4-(2-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzimidazole
Uniqueness
4-(2-Chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine is unique due to the presence of the benzothiazine ring system, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
91937-63-2 |
|---|---|
Fórmula molecular |
C16H14ClNO2S |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
4-(2-chlorophenyl)-6,7-dimethoxy-2H-1,3-benzothiazine |
InChI |
InChI=1S/C16H14ClNO2S/c1-19-13-7-11-15(8-14(13)20-2)21-9-18-16(11)10-5-3-4-6-12(10)17/h3-8H,9H2,1-2H3 |
Clave InChI |
NIDXLXKHNKKFPK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NCS2)C3=CC=CC=C3Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)


![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)


![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)


![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)


![1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol](/img/structure/B14358138.png)
![Naphtho[1,2-b]thiophene, 9-methyl](/img/structure/B14358145.png)
